

Technical Guide: Chiral Tetrahydrofuran Ethylamine Building Blocks

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Compound of Interest

Compound Name: 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride

CAS No.: 2095396-40-8

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Executive Summary & Pharmacophore Analysis

The Tetrahydrofuran-2-ethylamine motif (specifically the S or R enantiomer of 2-(2-aminoethyl)tetrahydrofuran) represents a high-value scaffold in modern drug discovery. It serves as a polar, metabolically stable bioisostere for cyclohexyl- and cyclopentyl-ethylamines, offering distinct physicochemical advantages:

- **LogP Modulation:** The ether oxygen lowers lipophilicity (cLogP -1.5 vs. cyclohexyl), improving aqueous solubility.
- **H-Bonding Capability:** The ring oxygen acts as a weak hydrogen bond acceptor (HBA), enabling specific interactions with backbone amides in kinase hinge regions or GPCR pockets.
- **Conformational Restriction:** The THF ring restricts the conformational freedom of the ethylamine tail, reducing the entropic penalty of binding compared to linear alkoxy-amines.

Structural Definition

- Core: Tetrahydrofuran ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Linker: Ethyl chain (2-carbon spacer) at the C2 or C3 position.
- Chirality: The C2 (or C3) stereocenter is critical. The (S)-enantiomer is often derived from L-amino acid or sugar pools, while the (R)-enantiomer is accessible via specific enzymatic resolution or asymmetric catalysis.

Synthetic Strategies: From Chiral Pool to Scale

The synthesis of chiral THF-ethylamines requires preserving the stereocenter while extending the carbon chain. Below are the two primary industrial routes.

Route A: The "Chiral Pool" Chain Extension (Recommended)

This route utilizes commercially available (S)-Tetrahydrofurfuryl alcohol (derived from furfural hydrogenation and enzymatic resolution) as the starting material. It is robust, scalable, and preserves enantiopurity.

Mechanism: Activation

Homologation

Reduction.

- Activation: The primary alcohol is converted to a tosylate or mesylate.
- Displacement: Nucleophilic substitution with cyanide introduces the second carbon of the ethyl chain.
- Reduction: The resulting nitrile is reduced to the primary amine.

Route B: Asymmetric Cyclization (De Novo)

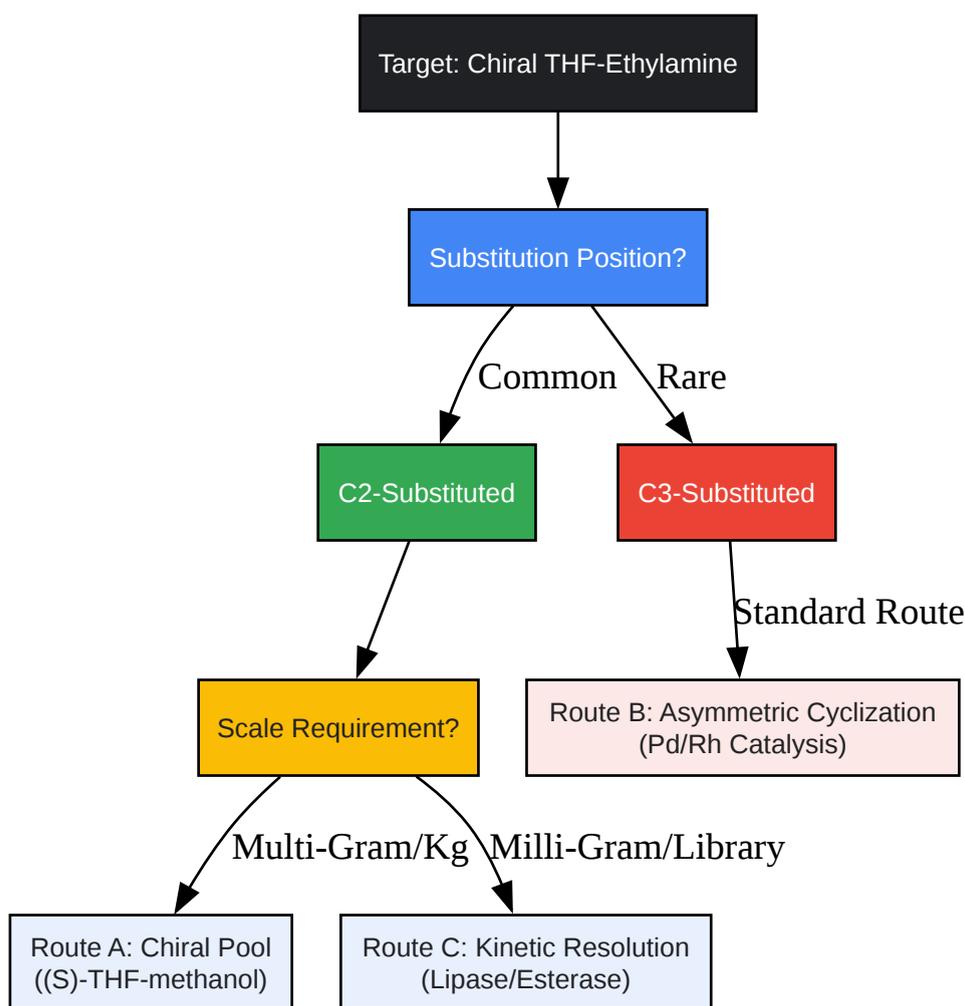
For C3-substituted variants or non-standard substitution patterns, de novo synthesis is required.

- Method: Pd-catalyzed asymmetric allylic alkylation of diols or [3+2] annulation of donor-acceptor cyclopropanes.

- Utility: High value for generating quaternary centers or complex substitution patterns not available in the chiral pool.

Visualization: Synthetic Decision Matrix

The following Graphviz diagram outlines the decision logic for selecting the optimal synthetic pathway based on target structure and scale.



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Figure 1: Decision matrix for selecting the synthetic route based on substitution pattern (C2 vs. C3) and scale.

Experimental Protocol: Synthesis of (S)-2-(2-Aminoethyl)tetrahydrofuran

Objective: Synthesis of the target amine from (S)-tetrahydrofurfuryl alcohol via the nitrile intermediate. Safety: Cyanide salts are lethal. Work in a well-ventilated fume hood with appropriate antidotes available.

Step 1: Tosylation

- Reagents: (S)-Tetrahydrofurfuryl alcohol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine (solvent/base).
- Procedure: Dissolve alcohol in pyridine at 0°C. Add TsCl portion-wise. Stir at room temperature (RT) for 12h.
- Workup: Pour into ice water, extract with DCM. Wash with 1M HCl (to remove pyridine), brine, dry over MgSO₄.
- Validation: ¹H NMR shows doublet for Ts-methyl (~2.4 ppm) and shift of CH₂-O protons.

Step 2: Cyanation (Homologation)

- Reagents: (S)-THF-2-methyl tosylate (from Step 1), NaCN (1.5 eq), DMSO (solvent).
- Procedure: Dissolve tosylate in DMSO. Add NaCN carefully. Heat to 60-80°C for 4-6h.
- Workup: Quench with water (Caution: HCN risk if acidic). Extract with Et₂O.
- Product: (S)-Tetrahydrofuran-2-yl-acetonitrile.
- Key Insight: DMSO is critical for the S_N2 rate; avoid protic solvents to minimize elimination byproducts.

Step 3: Reduction to Amine

- Reagents: Nitrile intermediate, LiAlH₄ (2.0 eq) or H₂/Raney-Ni.

- Procedure (LiAlH₄): Suspend LiAlH₄ in dry THF at 0°C. Add nitrile solution dropwise. Reflux for 2h.
- Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
- Purification: Distillation or conversion to HCl salt for storage.
- Data: 1H NMR shows disappearance of alpha-nitrile protons (~2.5 ppm) and appearance of ethylamine triplets.

Medicinal Chemistry Applications

Bioisosteric Replacement Data

Replacing a cyclopentyl ring with a THF ring in an amine scaffold significantly alters physicochemical properties.[7]

Property	Cyclopentyl-Ethylamine	(S)-THF-Ethylamine	Impact
cLogP	~2.1	~0.6	Improved Solubility
TPSA	26 Å ²	35 Å ²	Increased Polarity
Metabolic Stability	High (CYP oxidation prone)	High (C2-H oxidation reduced)	Longer Half-life
H-Bonding	Donor only (NH ₂)	Donor (NH ₂) + Acceptor (O)	New Binding Vector

Case Study: Histamine & Kinase Inhibitors

- Histamine Analogs: The 2-(2-aminoethyl)THF motif acts as a selective histamine H₁/H₂ agonist/antagonist pharmacophore, where the ether oxygen mimics the imidazole nitrogen's H-bond accepting ability without the aromaticity.
- Kinase Inhibitors: In CDK2 inhibitors (e.g., RLY-2139 analogs), chiral THF moieties are used to fill ribose-binding pockets, where the ether oxygen mimics the ribose hydroxyls of ATP.

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